3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine
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Overview
Description
3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine is a heterocyclic compound that contains both imidazole and tetrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of imidazole derivatives with hydrazine derivatives, followed by cyclization to form the tetrazine ring. The reaction conditions often involve the use of solvents such as dimethylformamide or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogenating agents such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-tetrazine derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced forms of the compound .
Scientific Research Applications
3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Catalysis: The compound serves as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine involves its interaction with molecular targets such as enzymes and DNA. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition of enzymatic activity or disruption of DNA function. The specific pathways involved depend on the context of its application, such as anticancer activity or catalytic function.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of chemical and biological properties.
Tetrazine: A six-membered ring containing four nitrogen atoms, used in materials science and as a building block in organic synthesis.
Uniqueness
3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine is unique due to the combination of imidazole and tetrazine rings in a single molecule. This structural feature imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C5H4N6 |
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Molecular Weight |
148.13 g/mol |
IUPAC Name |
3-(1H-imidazol-5-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C5H4N6/c1-4(7-2-6-1)5-10-8-3-9-11-5/h1-3H,(H,6,7) |
InChI Key |
OBYGUUNHZABIFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)C2=NN=CN=N2 |
Origin of Product |
United States |
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